N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-difluorobenzamide
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The thiazole ring is aromatic and relatively stable, but could potentially be involved in electrophilic substitution reactions . The amide group could participate in hydrolysis reactions under acidic or basic conditions .Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of novel compounds, including those with structures related to N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-difluorobenzamide. For instance, studies on the synthesis of new aromatic polyimides featuring similar complex structures have shown these materials possess excellent solubility in organic solvents and high thermal stability, with degradation temperatures ranging from 240°C to 550°C in nitrogen. Such compounds demonstrate significant potential in materials science, particularly for applications requiring high-performance polymers with superior thermal and chemical resistance (Butt et al., 2005).
Potential Therapeutic Applications
While specific studies on this compound might be limited, research on closely related compounds has revealed various therapeutic potentials. For example, certain derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have been synthesized and evaluated for their anti-ulcer activities, showcasing the breadth of research into compounds with similar structural components for potential medical applications (Hosokami et al., 1992).
Chemical Properties and Applications
The chemical properties and applications of related compounds have also been extensively studied. For example, the use of the 3,4-dimethoxybenzyl group as an N-protecting group in synthetic chemistry highlights the versatility of similar structural motifs in facilitating the synthesis of complex molecules. This approach has been applied in the synthesis of 1,2-thiazetidine 1,1-dioxides, indicating the utility of such protective groups in organic synthesis and chemical research (Grunder-Klotz & Ehrhardt, 1991).
Safety and Hazards
properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N2O3S/c1-12-19(8-9-24-20(26)13-4-6-15(22)16(23)10-13)29-21(25-12)14-5-7-17(27-2)18(11-14)28-3/h4-7,10-11H,8-9H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAAJLGAWRJHTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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